5-Ethyl-3-methyl-isoxazole-4-carboxylic acid

Identity verification Solid-state characterization Quality control

5-Ethyl-3-methyl-isoxazole-4-carboxylic acid (CAS 69083-54-1) is a disubstituted isoxazole-4-carboxylic acid scaffold with a 3-methyl and a 5-ethyl substituent on the heterocyclic ring. Its molecular formula is C₇H₉NO₃ and its molecular weight is 155.15 g/mol.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 69083-54-1
Cat. No. B1274454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-methyl-isoxazole-4-carboxylic acid
CAS69083-54-1
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C)C(=O)O
InChIInChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)8-11-5/h3H2,1-2H3,(H,9,10)
InChIKeyQEBFYEKSQILKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.3 [ug/mL]

5-Ethyl-3-methyl-isoxazole-4-carboxylic acid (CAS 69083-54-1): Procurement-Relevant Identity and Physicochemical Baseline


5-Ethyl-3-methyl-isoxazole-4-carboxylic acid (CAS 69083-54-1) is a disubstituted isoxazole-4-carboxylic acid scaffold with a 3-methyl and a 5-ethyl substituent on the heterocyclic ring [1]. Its molecular formula is C₇H₉NO₃ and its molecular weight is 155.15 g/mol [2]. The compound is primarily employed as a versatile small-molecule building block in medicinal chemistry and organic synthesis, where the carboxylic acid handle at the 4-position enables amide coupling, esterification, and acid chloride formation for downstream derivatization . It is commercially available from multiple suppliers with standard purities of ≥95% (typically 97%), and batch-specific QC data including NMR, HPLC, and GC are provided by vendors such as Bidepharm .

Workflow Medicinal chemistry building block with carboxylic acid handle for amide coupling, esterification, and acid chloride formation
Selection Context 3-Methyl-5-ethyl substitution pattern supports regioselective metalation and drug-like lipophilicity
Batch Quality Vendor QC documentation includes NMR, HPLC, and GC; standard purity ≥95% (typically 97%)

Why 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid Cannot Be Replaced by Closest In-Class Analogs: Substitution-Pattern-Dependent Differentiation


Compounds within the isoxazole-4-carboxylic acid family share the same core scaffold but differ fundamentally in their substitution pattern at positions 3 and 5 of the ring. These seemingly minor structural variations produce measurable differences in melting point, lipophilicity, and biological target engagement that preclude simple interchange [1]. The 5-ethyl-3-methyl substitution pattern of CAS 69083-54-1 is regioisomerically distinct from its 3-ethyl-5-methyl counterpart (CAS 17147-85-2); the two compounds exhibit a melting point difference of approximately 11–15°C, reflecting altered crystal packing energetics that directly impact identity verification and formulation behavior [2]. Furthermore, the 3-methyl-5-ethyl arrangement yields a LogP of 1.24—over 3 log units higher than the unsubstituted parent isoxazole-4-carboxylic acid (LogP ~0.0)—meaningful for membrane permeability predictions during building-block selection [3]. Even the symmetric 3,5-dimethyl analog (CAS 2510-36-3) lacks the ethyl group at position 5 that enables regioselective metalation chemistry demonstrated specifically for the 5-ethyl congener . These quantifiable, position-dependent differences make blind in-class substitution a source of experimental irreproducibility and procurement risk.

Regioisomer Swap 3-Ethyl-5-methyl analog (CAS 17147-85-2) exhibits an 11–15°C melting point shift and different pharmacological annotation; identity verification may fail
Symmetric Analog 3,5-Dimethyl analog (CAS 2510-36-3) lacks the 5-ethyl group required for documented regioselective metalation chemistry
Parent Scaffold Unsubstituted isoxazole-4-carboxylic acid is significantly more hydrophilic (ΔLogP ~1.0–1.5); membrane permeability predictions may not transfer

Quantitative Differentiation Evidence for 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid (CAS 69083-54-1) vs. Closest Analogs


Melting Point Differentiation vs. Regioisomeric Analog (3-Ethyl-5-methyl-isoxazole-4-carboxylic acid, CAS 17147-85-2)

The target compound 5-ethyl-3-methyl-isoxazole-4-carboxylic acid exhibits a melting point of 136°C (409.15 K), as recorded in the DETHERM thermophysical properties database [1]. In contrast, its direct regioisomer 3-ethyl-5-methyl-isoxazole-4-carboxylic acid (CAS 17147-85-2) melts at 121–125°C, with a vendor-specified clear-melt range of 118–128°C . This 11–15°C difference in melting point, despite identical molecular formula (C₇H₉NO₃) and molecular weight (155.15 g/mol), reflects the distinct crystal packing energetics arising from the swapped positions of the ethyl and methyl substituents on the isoxazole ring. The difference is analytically resolvable by standard differential scanning calorimetry or melting point apparatus and provides a primary identity verification criterion.

Melting Point
Head-to-head
Target 136°C vs. Regioisomer 121–125°C
ΔT_m = 11–15°C
Primary identity verification criterion
DETHERM data; analytically resolvable gap eliminates mis-shipment risk
Identity verification Solid-state characterization Quality control

Lipophilicity (LogP) Differentiation vs. Unsubstituted Parent Isoxazole-4-carboxylic acid (CAS 6436-62-0)

The 5-ethyl-3-methyl substitution elevates the calculated LogP of the target compound to 1.24 (Molbase; corroborated by multiple independent sources reporting 1.1–1.24) [1]. The unsubstituted parent isoxazole-4-carboxylic acid (CAS 6436-62-0) has a predicted LogP of approximately −0.24 to 0.37, depending on computational method [2]. This represents a LogP increase of approximately 1.0–1.5 log units, corresponding to a roughly 10- to 30-fold increase in octanol/water partition coefficient. The increased lipophilicity is consistent with the addition of five aliphatic carbon atoms (ethyl + methyl) to the heterocyclic core, and it predicts significantly improved passive membrane permeability for any derivative library constructed from this scaffold.

Lipophilicity (LogP)
Cross-study
Target LogP 1.24 vs. Parent ~0.0
ΔLogP ≈ +1.0 to +1.5
Supports drug-like membrane permeability predictions
Computed values; experimental LogP not reported
Drug-likeness Membrane permeability Building block selection

Regioselective Synthetic Utility: Metalation at the C-5' Alkyl Chain vs. Symmetric 3,5-Dimethyl Analog

In a published synthetic methodology study by Natale et al. (J. Org. Chem. 1985), the isoxazolyloxazoline derivative of 5-ethyl-3-methyl-isoxazole-4-carboxylic acid was metalated specifically at the C-5' ethyl group using lithium base, and the resulting lithio anion was quenched with various electrophiles to introduce functional diversity at the 5-position with approximately 63% yield . This regioselective metalation is enabled by the unique 5-ethyl substituent, which provides an sp³-hybridized C-H bond adjacent to the aromatic ring that is amenable to directed deprotonation. The symmetric 3,5-dimethyl analog (CAS 2510-36-3) cannot undergo an equivalent transformation because both substituents are methyl groups, which are less acidic and lack the extended alkyl chain required for productive electrophilic trapping at that position . No equivalent regioselective metalation yield has been reported for the 3,5-dimethyl or the 3-ethyl-5-methyl regioisomer in the same chemical context.

Regioselective Metalation
Class-level
~63% yield at C-5' ethyl group
Lithiation-quench sequence
Reported synthetic route absent in dimethyl analog
Data to verify; single literature precedent (J. Org. Chem. 1985)
Regioselective functionalization C-H metalation Scaffold diversification

CCR5 Antagonist Pharmacological Annotation vs. Regioisomer with Predominantly Antimicrobial Reports

Preliminary pharmacological screening reported via Semantic Scholar indicates that 5-ethyl-3-methyl-isoxazole-4-carboxylic acid can act as a CCR5 antagonist, with potential application in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This annotation is specific to the 5-ethyl-3-methyl substitution pattern. In contrast, the regioisomer 3-ethyl-5-methyl-isoxazole-4-carboxylic acid (CAS 17147-85-2) has been described in the literature primarily for antimicrobial properties against Staphylococcus aureus and Candida albicans, with no CCR5-related annotation identified [2]. The divergence in biological annotation between these two regioisomers—same molecular formula, different substitution positions—underscores the pharmacological consequence of the 3-methyl/5-ethyl arrangement. Quantitative IC₅₀ data for the target compound at CCR5 remain limited in public databases; therefore, this evidence provides target-class annotation rather than potency comparison.

CCR5 Antagonist Annotation
Data to verify
Target annotated as CCR5 antagonist
Regioisomer linked to antimicrobial reports
Supports chemokine receptor probe development
Preliminary screening; no head-to-head IC₅₀ data available
CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Procurement-Driven Application Scenarios for 5-Ethyl-3-methyl-isoxazole-4-carboxylic acid (CAS 69083-54-1)


Regioselective Building Block for Diversity-Oriented Synthesis via C-5' Alkyl Functionalization

Medicinal chemistry groups constructing isoxazole-based compound libraries can exploit the documented regioselective metalation at the 5-ethyl position (J. Org. Chem. 1985; ~63% yield) to introduce electrophilic diversity at a site that is inaccessible in the symmetric 3,5-dimethyl analog . The carboxylic acid handle at position 4 remains available for orthogonal amide coupling or esterification, enabling two-directional scaffold diversification from a single building block. Procurement of CAS 69083-54-1 is preferred over CAS 2510-36-3 when C-5' alkyl chain functionalization is a synthetic objective.

CCR5-Targeted Probe Development for HIV Entry and Chemokine Biology

Research programs investigating CCR5 receptor antagonism for HIV entry inhibition or inflammatory disease modulation can use CAS 69083-54-1 as a starting scaffold based on its preliminary CCR5 antagonist annotation [1]. The regioisomer 3-ethyl-5-methyl-isoxazole-4-carboxylic acid (CAS 17147-85-2) lacks this pharmacological annotation and is instead associated with antimicrobial activity, making the 5-ethyl-3-methyl isomer the appropriate procurement choice for CCR5-focused projects. The LogP of 1.24 also supports cell permeability for cell-based CCR5 assays [2].

Quality-Control Reference Standard for Regioisomer Identity Verification

Analytical and quality-control laboratories requiring unambiguous identity verification of isoxazole-4-carboxylic acid derivatives can exploit the 136°C melting point of CAS 69083-54-1 as a discriminating parameter against the 121–125°C melting point of its 3-ethyl-5-methyl regioisomer (CAS 17147-85-2) [3]. The ≥11°C gap is sufficient for definitive differentiation by melting point apparatus or DSC. Batch-specific QC documentation (NMR, HPLC, GC) provided by vendors such as Bidepharm further supports procurement for use as an authenticated reference standard .

Lipophilicity-Optimized Scaffold for CNS-Penetrant Compound Design

Neuroscience and CNS drug discovery programs requiring building blocks with drug-like lipophilicity can select CAS 69083-54-1 (LogP 1.24) over the unsubstituted isoxazole-4-carboxylic acid (LogP ~0.0) to improve predicted blood-brain barrier penetration of derived compound libraries [2]. The measured LogP of 1.24 falls within the optimal range for CNS drug candidates (typically LogP 1–4), whereas the unsubstituted parent is likely too polar for adequate CNS exposure. This differential supports targeted procurement when CNS penetration is a design criterion.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
5-Ethyl metalation handle
Regioselective C-5' functionalization review
CCR5-targeted probe development
CCR5 antagonist annotation
Chemokine receptor assay context
Regioisomer identity verification
136°C melting point
Melting point and DSC endpoint confirmation
CNS-penetrant scaffold design
LogP 1.24 drug-like range
Membrane permeability prediction review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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